molecular formula C8H15ClO B13178325 2-(4-Chlorobutyl)oxolane

2-(4-Chlorobutyl)oxolane

Cat. No.: B13178325
M. Wt: 162.66 g/mol
InChI Key: ICVIWEDRZANPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobutyl)oxolane is an organic compound with the molecular formula C₈H₁₅ClO. It is a member of the oxolane family, which are cyclic ethers known for their versatility in chemical reactions and applications. This compound is characterized by the presence of a chlorobutyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobutyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of a catalyst. One common method includes the use of phosphorus oxychloride and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobutyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobutyl group can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products:

Scientific Research Applications

2-(4-Chlorobutyl)oxolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)oxolane involves its interaction with various molecular targets. The chlorobutyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The oxolane ring can participate in ring-opening reactions, which are crucial in polymerization processes. These interactions are mediated by specific enzymes and catalysts that facilitate the chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorobutyl)oxolane is unique due to its specific chlorobutyl substitution, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2-(4-chlorobutyl)oxolane

InChI

InChI=1S/C8H15ClO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7H2

InChI Key

ICVIWEDRZANPDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.